molecular formula C19H16N4O3S B2375660 2-(allylamino)-4-(4-nitrophenyl)-N-phenylthiazole-5-carboxamide CAS No. 301331-68-0

2-(allylamino)-4-(4-nitrophenyl)-N-phenylthiazole-5-carboxamide

Cat. No.: B2375660
CAS No.: 301331-68-0
M. Wt: 380.42
InChI Key: VXYZZMNNVRZAPJ-UHFFFAOYSA-N
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Description

2-(allylamino)-4-(4-nitrophenyl)-N-phenylthiazole-5-carboxamide is a useful research compound. Its molecular formula is C19H16N4O3S and its molecular weight is 380.42. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

  • Synthesis and Structural Optimization : Compounds like N-(3-hydroxyphenyl)-4-methyl-2-phenylthiazole-5-carboxamide have been synthesized, with distinct structural features of c-Met inhibitors, including a '5 atoms regulation' and a long chain forming a hydrogen bond donor or acceptor (Chu, Rao, Zheng, & Xu, 2021).

  • Radiosensitizers and Cytotoxins : Research on nitrothiophenes with N-(omega-aminoalkyl) side chains, including N-(oxiranylmethyl)nitrothiazole-5-carboxamides synthesized from N-allylamide, demonstrated their potential as radiosensitizers for hypoxic mammalian cells and selective bioreductively activated cytotoxins (Threadgill, Webb, O'Neill, et al., 1991).

  • Antitubercular Activity : Thiazolidine derivatives synthesized from 2-amino-5-nitrothiazole showed promising antibacterial, antifungal, and antitubercular activities (Samadhiya, Sharma, & Srivastava, 2013).

  • Antiviral and Inhibitory Activities : Studies on thiazole C-nucleosides, including 2-D-ribofuranosylthiazole-4-carboxamide and related compounds, found significant antiviral activities and inhibitory effects on purine nucleotide biosynthesis (Srivastava, Pickering, Allen, et al., 1977).

  • Catalytic Synthesis : Efficient synthesis methods involving copper-catalyzed intramolecular cyclization of functionalized enamides have been developed for creating compounds like 2-phenyl-4,5-substituted oxazoles (Kumar, Saraiah, Misra, & Ila, 2012).

  • Anticancer Agents : Certain 2-phenylthiazole-4-carboxamide derivatives were synthesized and evaluated as potential cytotoxic agents against various human cancer cell lines, indicating the importance of specific structural modifications for enhanced activity (Aliabadi, Shamsa, Ostad, et al., 2010).

  • Antineoplastic Activity : Pyridine-2-carboxaldehyde thiosemicarbazone derivatives, including 5-allylamino analogues, showed notable antineoplastic activity and ribonucleotide reductase inhibition (Liu, Lin, Cory, et al., 1996).

Properties

IUPAC Name

4-(4-nitrophenyl)-N-phenyl-2-(prop-2-enylamino)-1,3-thiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O3S/c1-2-12-20-19-22-16(13-8-10-15(11-9-13)23(25)26)17(27-19)18(24)21-14-6-4-3-5-7-14/h2-11H,1,12H2,(H,20,22)(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXYZZMNNVRZAPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1=NC(=C(S1)C(=O)NC2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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